3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-27(2)18-11-9-17(10-12-18)23-22-24(33-29(23)20-7-5-4-6-8-20)26(31)28(25(22)30)19-13-15-21(32-3)16-14-19/h4-16,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUPGJZOCGMEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-(Dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is an organic compound belonging to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, including immunomodulatory effects and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.47 g/mol. The structure features a pyrrolo[3,4-d]isoxazole core with dimethylamino and methoxy substituents that are critical for its biological activity.
1. Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives. Research indicates that derivatives similar to this compound can stimulate immune responses in various models:
- Mitogen-Induced Proliferation : Compounds with similar structures have been shown to enhance splenocyte proliferation in response to mitogens such as phytohemagglutinin (PHA) .
- Cytokine Production : The compound may influence cytokine production, enhancing levels of interleukin-6 (IL-6) in human blood cultures .
2. Anticancer Activity
Isoxazole derivatives are being explored for their potential anticancer properties. The compound's structure suggests it could interact with cellular pathways involved in cancer progression:
- Cell Proliferation Inhibition : Studies on related isoxazole compounds indicate they can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Tumor Growth Suppression : In vivo studies have demonstrated that certain isoxazole derivatives can suppress tumor growth in animal models .
Case Study 1: Immunomodulatory Activity
A study conducted on various isoxazole derivatives demonstrated that compounds with methoxy and dimethylamino groups exhibited significant immunosuppressive activities in vivo. Specifically, these compounds were effective in modulating both humoral and cellular immune responses in mice models .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of a closely related isoxazole derivative revealed its effectiveness against breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Receptors : The dimethylamino group may enhance binding affinity to specific receptors involved in immune modulation.
- Regulation of Gene Expression : Isoxazole derivatives may alter gene expression profiles associated with immune responses and cancer cell survival.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 4-methoxyphenyl group (target compound) is electron-donating, enhancing resonance stabilization compared to the 4-chlorophenyl group (electron-withdrawing) in the analogue from . This difference may affect reactivity in electrophilic substitution or charge-transfer interactions .
Stereochemical and Solubility Considerations :
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves systematic screening of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene are critical for stabilizing intermediates (). For recrystallization, DMF-acetic acid or DMF-ethanol mixtures enhance purity .
- Catalyst and temperature control : Acid/base catalysts (e.g., sodium acetate) under reflux conditions (100–120°C) improve cyclization efficiency .
- Design of Experiments (DOE) : Apply factorial designs to minimize trial-and-error. For example, vary temperature, solvent ratios, and catalyst loading in parallel trials to identify optimal conditions .
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Use 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to resolve aromatic protons and heterocyclic core signals. 2D techniques (COSY, HSQC) clarify complex coupling patterns .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ~400.43 g/mol) and fragmentation patterns .
Advanced: How can computational methods predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Quantum chemical calculations : Density Functional Theory (DFT) models assess electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock. Focus on the dimethylaminophenyl and methoxyphenyl substituents, which may drive interactions .
- Reaction path search : Tools like ICReDD’s computational workflows integrate quantum mechanics and experimental data to predict viable synthetic pathways .
Advanced: How should researchers address discrepancies in biological activity data among structural analogs?
Methodological Answer:
- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to test analogs under identical conditions. For example, compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity .
- Structural analysis : X-ray crystallography or NOESY NMR can reveal conformational differences. For instance, the dihedral angle between the pyrrolo-isoxazole core and substituents may alter binding .
- Data normalization : Account for variations in assay protocols (e.g., cell line differences) using statistical normalization (e.g., Z-score transformation) .
Basic: What are the critical parameters for designing scalable synthesis protocols?
Methodological Answer:
- Stepwise reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., imine or cyclization steps) .
- Purification strategies : Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates. Recrystallization in DMF-ethanol improves final product purity .
- Scale-up considerations : Maintain strict temperature control during exothermic steps (e.g., cyclization) to avoid side reactions .
Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- In vitro binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with targets (e.g., kinases) .
- Molecular dynamics simulations : Model ligand-receptor complexes over nanosecond timescales to assess stability of key interactions (e.g., hydrogen bonds with the methoxyphenyl group) .
- Metabolite profiling : LC-MS/MS identifies metabolic products in cell lysates, highlighting potential prodrug activation or detoxification pathways .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- Chromatographic methods : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Aim for ≥95% purity .
- Melting point analysis : Compare observed melting points (e.g., 180–185°C) with literature values to detect solvate formation .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen content (±0.4% of theoretical values) .
Advanced: How do electronic effects of substituents influence the compound’s reactivity?
Methodological Answer:
- Hammett analysis : Correlate substituent σ values (e.g., -OCH3: σ = -0.27, -N(CH3)2: σ = -0.83) with reaction rates (e.g., nucleophilic aromatic substitution) .
- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions (e.g., isoxazole carbonyl) prone to nucleophilic attack .
- Kinetic isotope effects : Deuterium labeling at reactive sites (e.g., benzylic positions) clarifies rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
